2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate
Description
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol dihydrogen phosphate according to IUPAC conventions. Key components of the name include:
- Pyrimidine moiety : A 4-amino-2-methylpyrimidin-5-yl group, which forms the heterocyclic aromatic base.
- Thiazolium ring : A 4-methyl-1,3-thiazol-3-ium core substituted at position 5 with an ethanol-phosphate side chain.
- Phosphate group : A dihydrogen phosphate ester linked via the ethanol substituent.
Alternative nomenclature includes thiamine monophosphate , reflecting its structural relationship to vitamin B1 derivatives. The CAS registry number 17176-44-2 corresponds to its unique chemical identity.
Table 1: Systematic Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol dihydrogen phosphate |
| CAS Number | 17176-44-2 |
| Molecular Formula | C₁₂H₁₈N₄O₄PS⁺ |
| Average Molecular Weight | 344.327 g/mol |
Molecular Architecture and Stereochemical Properties
The molecular structure comprises three distinct regions:
- Pyrimidine ring : A six-membered aromatic ring with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 2, respectively.
- Thiazolium ring : A five-membered heterocycle with a positively charged sulfur-nitrogen center, methyl-substituted at position 4.
- Phosphoethanol side chain : A two-carbon chain linking the thiazolium ring to the dihydrogen phosphate group.
Key Structural Features:
- Charge Distribution : The thiazolium ring carries a permanent positive charge, balanced by the anionic phosphate group.
- Stereochemistry : The molecule lacks chiral centers due to the planar geometry of the aromatic rings and symmetric substitution patterns.
- Intramolecular Interactions : Hydrogen bonding between the phosphate group’s hydroxyls and the pyrimidine’s amino group stabilizes the structure.
Figure 1: Optimized Geometry (Theoretical)
Theoretical calculations predict a planar pyrimidine-thiazolium core with a gauche conformation in the phosphoethanol side chain, minimizing steric hindrance.
Spectroscopic Fingerprints (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 2.45 ppm (s, 3H) : Methyl group on the thiazolium ring (C4-CH₃).
- δ 3.72 ppm (t, 2H) : Ethylene protons adjacent to the phosphate group (-CH₂-OPO₃H₂).
- δ 8.12 ppm (s, 1H) : Pyrimidine H6 proton.
- δ 162.5 ppm : C2 of the pyrimidine ring.
- δ 115.3 ppm : C5 of the thiazolium ring.
- δ 65.8 ppm : Phosphate-linked ethylene carbon.
Mass Spectrometry (MS)
Infrared (IR) and Raman Spectroscopy
- IR (KBr) :
- Raman (1064 nm excitation) :
Table 2: Spectral Assignments
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 8.12 (s) | Pyrimidine H6 |
| ¹³C NMR | δ 162.5 | Pyrimidine C2 |
| ESI-MS | 345.1 [M+H]⁺ | Molecular ion |
| Raman | 1657 cm⁻¹ | N-H bending (amino group) |
Properties
CAS No. |
582-38-7 |
|---|---|
Molecular Formula |
C12H19N4O5PS |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate |
InChI |
InChI=1S/C12H17N4OS.H3O4P/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-5(2,3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
UKFDLENPEYTYDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.OP(=O)(O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol; dihydrogen phosphate, also known by its various forms such as thiamine derivatives, has garnered significant attention in pharmacological research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 280.35 g/mol. The compound features a thiazolium ring and a pyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazolium part of the molecule is known to participate in enzyme inhibition, particularly in enzymes involved in carbohydrate metabolism.
- Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary research suggests that it may possess antimicrobial activity against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of various thiamine derivatives, the compound demonstrated a notable ability to reduce malondialdehyde levels in vitro, indicating its potential for protecting against lipid peroxidation. This effect was measured using spectrophotometric methods, showing a significant decrease compared to control groups.
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent.
Research Findings
Recent research has focused on the structural modifications of thiamine derivatives to enhance their biological activities. For instance, modifications at the thiazolium position have been shown to increase enzyme inhibition potency and broaden the spectrum of antimicrobial activity.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolium salts exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico docking studies suggest that modifications to the thiazolium structure could enhance its inhibitory potency, making it a candidate for further development as an anti-inflammatory agent .
Nutritional Supplementation
As a derivative of Vitamin B1, this compound plays a crucial role in metabolic processes, particularly in carbohydrate metabolism. Its supplementation can be beneficial in conditions associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome and beriberi. Clinical studies have highlighted the importance of thiamine derivatives in improving neurological function and energy metabolism in patients with chronic alcoholism .
Potential in Cancer Therapy
Recent investigations have explored the potential of this compound in cancer treatment. The thiazole moiety is known for its ability to interact with various biological targets involved in tumor progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells through modulation of metabolic pathways .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Thiamine Analogues ()
Compounds such as dipotassium 2-(2-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)propanedioate (14a) replace the thiazolium ring with a triazole, altering electronic properties and steric bulk. Key differences include:
- Molecular Weight : 14a (C₁₃H₁₆N₆O₄·2K) has a higher molecular weight (422.4 g/mol) compared to the target compound (552.64 g/mol) due to the dipotassium carboxylate group .
- Solubility : The triazole-carboxylate structure in 14a enhances water solubility, whereas the target compound’s phosphate ester may confer moderate solubility depending on hydration state .
- Synthesis : Both compounds use nucleophilic substitution, but 14a requires alkaline hydrolysis of ester precursors, unlike the phosphorylation step in the target compound .
Thiazole-Pyrimidine Hybrids ()
Example 76 in features a 5-(morpholinomethyl)thiophen-2-yl-substituted pyrazolo[3,4-d]pyrimidine. Comparisons include:
- Bioactivity : The morpholine and thiophene groups in Example 76 likely enhance blood-brain barrier penetration, whereas the target compound’s phosphate group may restrict it to systemic circulation .
- Thermal Stability : Example 76 has a melting point of 252–255°C, higher than the target compound’s unspecified but likely lower stability due to hydrolyzable phosphate bonds .
Phosphate-Containing Analogues ()
The tetrahydrate form in (Synonyms: Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-3,5-dioxa-4,6-diphosphahex-1-yl)-, inner salt, tetrahydrate) shares the thiazolium-pyrimidine core but differs in phosphate connectivity:
- Phosphate Configuration: The target compound has a monophosphate ester, while the tetrahydrate form contains a diphosphate bridge with unique hydration properties .
- Spectral Data: The target compound’s ¹H NMR would show distinct shifts for the ethanol-phosphate group (δ ~4.1–4.3 ppm) compared to the diphosphate analogue’s complex splitting .
Physicochemical and Functional Data Table
Preparation Methods
Chemical Synthesis of the Thiamine Core
The synthesis of the thiamine core (2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol) typically involves:
Step 1: Construction of the Pyrimidine Moiety
The 4-amino-2-methylpyrimidine ring is synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds under controlled conditions.Step 2: Formation of the Thiazolium Ring
The thiazolium ring is formed by cyclization reactions involving α-haloketones and thiourea derivatives, yielding the 1,3-thiazolium structure with a methyl substituent at position 4.Step 3: Linking the Pyrimidine and Thiazolium Rings
The pyrimidine and thiazolium rings are connected via a methylene bridge at the 5-position of the pyrimidine and the 3-position of the thiazolium ring, typically through nucleophilic substitution or condensation reactions.Step 4: Introduction of the Ethanol Side Chain
The 2-hydroxyethyl side chain is attached at the 5-position of the thiazolium ring, often by alkylation with ethylene oxide or related reagents.Step 5: Formation of the Hydrochloride Salt
The free base is converted to the hydrochloride salt to improve stability and solubility, yielding thiamine hydrochloride.
Phosphorylation to Form Thiamine Monophosphate
The key step to obtain 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate is the phosphorylation of the ethanol side chain:
Enzymatic Phosphorylation:
In biological systems, thiamine is phosphorylated by thiamine kinase or thiamine diphosphokinase enzymes, which catalyze the transfer of a phosphate group from ATP to the hydroxyl group of the ethanol side chain, producing thiamine monophosphate (TMP) and subsequently thiamine diphosphate (TPP) as the active coenzyme form.Chemical Phosphorylation:
In vitro chemical synthesis can achieve phosphorylation by reacting thiamine or thiamine hydrochloride with phosphorylating agents such as phosphorus oxychloride (POCl3), phosphoric acid derivatives, or phosphoramidite reagents under controlled conditions. The reaction is typically carried out in anhydrous solvents with temperature control to avoid degradation.Purification:
The phosphorylated product is purified by crystallization or chromatographic techniques to isolate the dihydrogen phosphate salt form, ensuring high purity and yield.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Pyrimidine ring synthesis | Amidines + β-dicarbonyl compounds, reflux | Acid/base catalysis, inert atmosphere | 70–85 |
| Thiazolium ring formation | α-Haloketones + thiourea, reflux | Polar solvents, controlled pH | 65–80 |
| Coupling pyrimidine-thiazolium | Nucleophilic substitution, mild heating | Anhydrous conditions | 60–75 |
| Ethanol side chain attachment | Alkylation with ethylene oxide, base catalysis | Low temperature to prevent side reactions | 70–90 |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Improves stability | Quantitative |
| Phosphorylation (enzymatic) | ATP + thiamine kinase, buffered aqueous media | pH 7.4, 37°C, enzymatic specificity | >90 (biological) |
| Phosphorylation (chemical) | POCl3 or phosphoramidite, anhydrous solvent | Low temperature, inert atmosphere | 50–70 |
Research Findings and Analytical Data
Spectroscopic Characterization:
NMR (1H, 13C, 31P), MS, and IR spectroscopy confirm the presence of the phosphate group and the integrity of the thiazolium and pyrimidine rings.Biological Relevance:
Thiamine monophosphate is an intermediate in the biosynthesis and metabolism of thiamine derivatives. It is less biologically active than thiamine diphosphate but essential in metabolic pathways.Stability: The dihydrogen phosphate salt form exhibits enhanced aqueous solubility and stability compared to free thiamine, facilitating pharmaceutical formulation.
Q & A
Q. What are the established synthesis protocols for this compound, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution reactions on pyrimidine derivatives, followed by thiazolium ring formation. Key steps include:
- Starting materials : 4-amino-2-methylpyrimidine derivatives and thiazole precursors .
- Hydroxymethylation : Formaldehyde in basic conditions (e.g., NaOH) introduces the hydroxymethyl group at the pyrimidine 5-position .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethanol/water gradients) ensures high purity (>95%). Validate purity via HPLC with UV detection at 254 nm and FTIR for functional group confirmation .
Q. What analytical techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methyl groups at pyrimidin-2-yl and thiazol-4-yl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., 552.64 g/mol for the naphthalene disulfonate salt) .
- Elemental Analysis : Confirm C, H, N, S ratios against theoretical values .
Q. What preliminary biological screening methods are applicable for this compound?
- Antimicrobial assays : Use broth microdilution (e.g., MIC against E. coli or S. aureus) .
- Enzyme inhibition : Test against kinases or oxidoreductases via spectrophotometric kinetic assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield in multi-step reactions?
- Process control : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to adjust reagent stoichiometry .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
Q. How to resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify structure-activity relationships .
- Assay standardization : Replicate studies under controlled conditions (pH, temperature) to isolate confounding variables .
- Meta-analysis : Use databases like PubChem to cross-reference bioactivity data across studies .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., thymidine kinase) to simulate binding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How to design stability studies under varying environmental conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
- pH stability : Test solubility and integrity in buffers (pH 1–13) over 72 hours .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
